![molecular formula C12H18N2O5 B2881879 叔丁基 N-[(2,3,4-三羟基苯基)甲基氨基]氨基甲酸酯 CAS No. 1692133-13-3](/img/structure/B2881879.png)

叔丁基 N-[(2,3,4-三羟基苯基)甲基氨基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

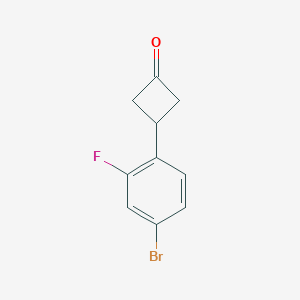

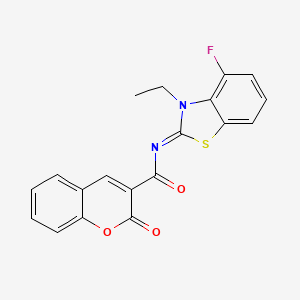

Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate, also known as L365,260, is a synthetic compound used in scientific research and industry. It is a protected amine and is a useful reagent in organic synthesis due to its ability to form stable carbamate esters.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. Another method involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular formula of Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate is C12H17NO3 . The average mass is 223.268 Da and the monoisotopic mass is 223.120850 Da .Chemical Reactions Analysis

Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.科学研究应用

区域选择性去保护和酰化

叔丁基 N-[(2,3,4-三羟基苯基)甲基氨基]氨基甲酸酯衍生物用于复杂分子的合成,展示了它们在区域选择性去保护和酰化过程中的作用。例如,五 N 保护的聚酰胺的合成,一种含有可独立去除的氨基保护基团的衍生物,证明了该化合物在选择性去保护和酰化中的效用,促进了具有特定官能团分子的合成 (Pak 和 Hesse,1998)。

代谢研究

在代谢研究中,叔丁基 N-[(2,3,4-三羟基苯基)甲基氨基]氨基甲酸酯的衍生物已被分析,以了解它们在生物体中的生物转化。专注于小鼠和昆虫中相关化合物代谢的研究突出了叔丁基和 N-甲基的羟基化,指出了该化合物的代谢途径和潜在的环境影响 (Douch 和 Smith,1971)。

合成应用

该化合物作为生物活性化合物合成的中间体。已建立了一种快速合成方法来合成许多生物活性化合物中的重要中间体,证明了其在药物化学中的重要作用 (Zhao 等,2017)。

催化

研究还探索了叔丁基 N-[(2,3,4-三羟基苯基)甲基氨基]氨基甲酸酯衍生物在催化中的应用,例如在手性药物成分的合成中。这些衍生物促进了催化剂的制备,这些催化剂在不对称氢化等反应中表现出优异的对映选择性和高催化活性 (Imamoto 等,2012)。

属性

IUPAC Name |

tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-5,13,15-17H,6H2,1-3H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYHQAPMXQJKOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=C(C(=C(C=C1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2881813.png)

![N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2881817.png)